Cas no 2381892-64-2 (rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-{(Prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring both carboxyl and allyloxycarbonylamino functional groups. Its stereochemistry and bifunctional structure make it a valuable intermediate in organic synthesis, particularly for constructing constrained peptidomimetics or chiral scaffolds. The cyclopropane ring imparts rigidity, while the allyloxycarbonyl (Alloc) group offers orthogonal protection for amines, enabling selective deprotection under mild conditions. The carboxylic acid moiety allows further derivatization, enhancing utility in medicinal chemistry and materials science. This compound’s balanced reactivity and stereochemical control support its use in targeted applications requiring precise molecular geometry. (Word count: ~100)
rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid structure
2381892-64-2 structure
商品名:rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid
CAS番号:2381892-64-2
MF:C8H11NO4
メガワット:185.177242517471
CID:5638408
PubChem ID:165911508

rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
    • EN300-28271493
    • 2381892-64-2
    • rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid
    • インチ: 1S/C8H11NO4/c1-2-3-13-8(12)9-6-4-5(6)7(10)11/h2,5-6H,1,3-4H2,(H,9,12)(H,10,11)/t5-,6-/m1/s1
    • InChIKey: OCGZWWGHOXYZMH-PHDIDXHHSA-N
    • ほほえんだ: OC([C@@H]1C[C@H]1NC(=O)OCC=C)=O

計算された属性

  • せいみつぶんしりょう: 185.06880783g/mol
  • どういたいしつりょう: 185.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 75.6Ų

rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28271493-5g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2
5g
$2443.0 2023-09-09
Enamine
EN300-28271493-0.25g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28271493-5.0g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28271493-10g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2
10g
$3622.0 2023-09-09
Enamine
EN300-28271493-1.0g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28271493-0.1g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28271493-10.0g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28271493-1g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2
1g
$842.0 2023-09-09
Enamine
EN300-28271493-0.05g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28271493-2.5g
rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
2381892-64-2 95.0%
2.5g
$1650.0 2025-03-19

rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid 関連文献

rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acidに関する追加情報

Professional Introduction to rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic Acid (CAS No. 2381892-64-2)

Rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid, identified by its CAS number 2381892-64-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their unique structural features and potential biological activities. The cyclopropane ring, a key structural motif in this molecule, is renowned for its strained three-membered ring system, which often enhances the reactivity and binding affinity of the compound towards biological targets.

The molecular structure of rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid incorporates several functional groups that contribute to its chemical diversity and biological relevance. The presence of a carboxylic acid group at the terminal position of the cyclopropane ring, along with an amide linkage connected to a propenyl ether moiety, makes this compound a versatile intermediate in synthetic chemistry. These features not only facilitate further derivatization but also suggest potential applications in drug discovery and development.

In recent years, there has been a surge in research focused on cyclopropane-containing compounds due to their intriguing pharmacological properties. The strained geometry of the cyclopropane ring often leads to enhanced binding interactions with biological macromolecules, such as enzymes and receptors. This has prompted scientists to explore the synthesis and characterization of novel cyclopropanes with tailored functionalities. Rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid stands out as a promising candidate in this context, owing to its well-defined stereochemistry and rich chemical space.

The stereochemical configuration at the chiral centers (1R,2R) is critical for the biological activity of this compound. The precise arrangement of substituents around the cyclopropane ring can significantly influence its interactions with biological targets. This has led to extensive studies aimed at understanding the relationship between molecular structure and biological function. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate the conformational preferences and binding modes of this compound.

One of the most compelling aspects of rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid is its potential as a building block for more complex pharmacophores. The presence of both amide and ether functionalities provides multiple points for chemical modification, allowing researchers to design molecules with specific desired properties. For instance, the amide group can be used to link this compound to other pharmacologically active moieties, while the propenyl ether moiety offers opportunities for further functionalization through oxidation or reduction reactions.

Recent studies have highlighted the role of cyclopropane-containing compounds in modulating various biological pathways. These molecules have shown promise in treating a wide range of diseases, including inflammatory disorders, infectious diseases, and cancer. Rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid has been investigated for its potential anti-inflammatory and anti-cancer properties. Preliminary in vitro studies have demonstrated that this compound can inhibit the activity of key enzymes involved in inflammation and cell proliferation.

The synthesis of rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid presents unique challenges due to the sensitivity of the cyclopropane ring towards nucleophilic attack. However, advances in synthetic methodologies have made it possible to construct this molecule with high precision and yield. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving the desired stereochemical outcome.

The pharmaceutical industry has shown great interest in developing new drugs based on cyclopropane scaffolds due to their unique chemical and biological properties. Rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid represents an exciting opportunity for drug discovery researchers. Its well-defined structure and potential biological activity make it an attractive candidate for further investigation.

In conclusion, rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid (CAS No. 2381892-64-2) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups and stereochemistry makes it a valuable tool for synthetic chemists and medicinal chemists alike. As our understanding of its biological activities continues to grow, this molecule is poised to play a crucial role in the development of novel therapeutic agents.

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